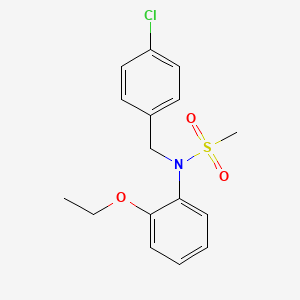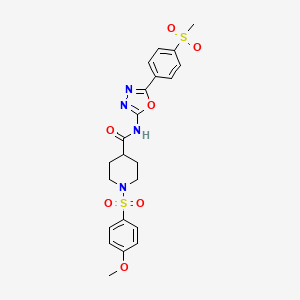![molecular formula C24H25N3O6S B14130848 1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.
Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled with a piperidine derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines under catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin Derivatives: Compounds containing the benzodioxin ring, such as 1,4-benzodioxane.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,4-dimethyloxazole.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.
Uniqueness
1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C24H25N3O6S |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25N3O6S/c1-15-2-4-17(5-3-15)22-26-23(24(33-22)27-10-8-16(9-11-27)21(25)28)34(29,30)18-6-7-19-20(14-18)32-13-12-31-19/h2-7,14,16H,8-13H2,1H3,(H2,25,28) |
Clé InChI |
IRFXQDHJFKWLIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)



![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)


![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)





